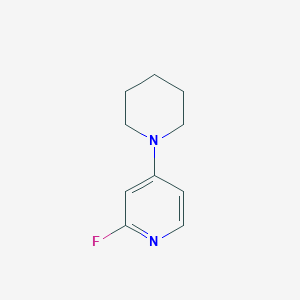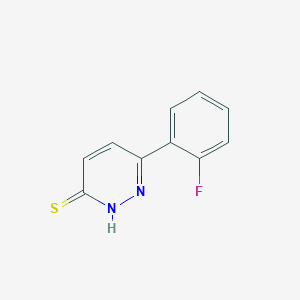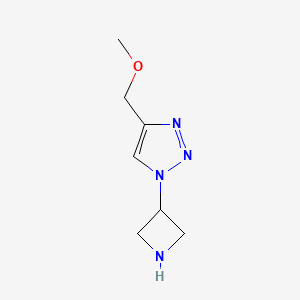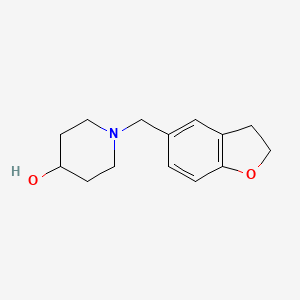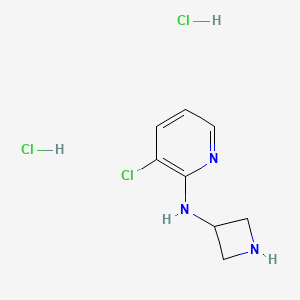
3-(环丙基甲氧基)异恶唑-5-羧酸
描述
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
异恶唑是一种五元杂环药效团,被广泛用作药物发现研究中的关键部分 . 功能化的异恶唑支架显示出不同的生物活性,如抗癌活性、作为潜在的HDAC抑制剂、抗氧化剂、抗菌剂和抗微生物活性 . 异恶唑的核心结构已在许多药物中被发现 .
抗生素开发
神经学研究
麦角碱,作为GABAA的激动剂,和鹅膏蕈碱,作为神经毒素,都具有异恶唑的核心结构 .
抗炎研究
免疫抑制剂研究
抗结核药物
基于异恶唑羧酸甲酯的脲和硫脲衍生物已被研究为有前景的抗结核药物 .
冯·希佩尔-林道蛋白 (VHL) 配体的合成
3-甲基-5-异恶唑乙酸可作为固相合成冯·希佩尔-林道蛋白 (VHL) 配体的试剂 .
其他化合物的制备
作用机制
Target of Action
The primary target of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid is the S1P3 receptor . The S1P3 receptor is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response and cardiovascular function .
Mode of Action
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid acts as an allosteric agonist of the S1P3 receptor . This means it binds to a site on the receptor that is distinct from the active site, causing a conformational change that enhances the receptor’s response to its natural ligand .
Biochemical Pathways
Given its target, it likely influences pathways related to immune response and cardiovascular function
Result of Action
The molecular and cellular effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid’s action are likely tied to its modulation of the S1P3 receptor . By acting as an allosteric agonist, it may enhance the receptor’s signaling, leading to changes in cellular functions related to immune response and cardiovascular health .
生化分析
Biochemical Properties
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid may interact with proteins involved in cell signaling, modulating their function and impacting cellular responses .
Cellular Effects
The effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been observed to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also alter metabolic pathways within the cell, impacting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoxazole derivatives can remain stable under certain conditions, while they may degrade under others, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may also impact its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(cyclopropylmethoxy)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-8(11)6-3-7(9-13-6)12-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVXOGZHPGYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


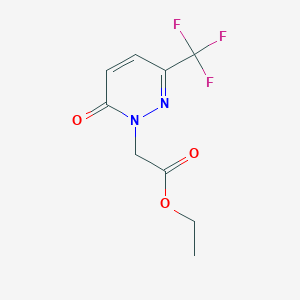
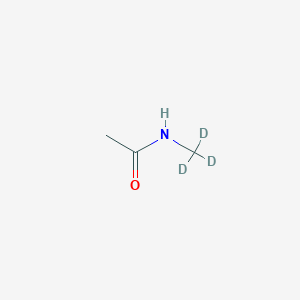
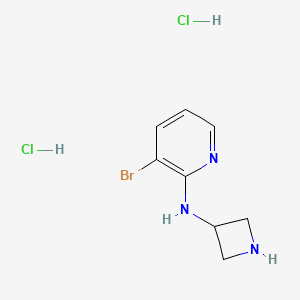
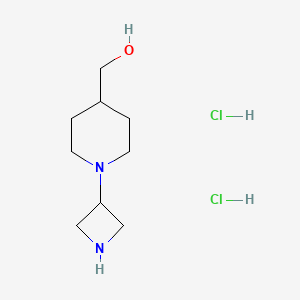
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
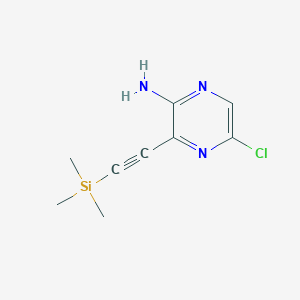

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)
